molecular formula C16H12Cl2N2O2 B1621301 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 286841-02-9

3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No.: B1621301
CAS No.: 286841-02-9
M. Wt: 335.2 g/mol
InChI Key: JQXINYPZWYBYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR Analysis

The proton NMR spectrum (300 MHz, CDCl₃) exhibits the following key signals:

Signal (δ, ppm) Assignment
5.22 (s, 2H) Chloromethyl (–CH₂Cl)
5.10 (s, 2H) Benzyloxy (–OCH₂C₆H₄Cl)
7.40–7.90 (m, 8H) Aromatic protons (phenyl rings)

The singlet at δ 5.22 ppm confirms the –CH₂Cl group, while the benzyloxy methylene protons resonate as a singlet near δ 5.10 ppm due to equivalent environments.

¹³C NMR Analysis

Key carbon shifts (75 MHz, CDCl₃) include:

Signal (δ, ppm) Assignment
35.4 Chloromethyl (–CH₂Cl)
69.0 Benzyloxy (–OCH₂–)
115.4–133.1 Aromatic carbons
162.3–164.2 Oxadiazole C3 and C5

The oxadiazole carbons (C3 and C5) appear downfield due to electron-withdrawing effects.

IR Spectroscopy

Characteristic absorption bands (KBr, cm⁻¹):

Band (cm⁻¹) Assignment
1554–1563 C=N stretching (oxadiazole)
1013–1021 C–O–C (benzyloxy group)
753–758 C–Cl stretching

The absence of N–H or O–H stretches confirms the absence of tautomeric hydroxyl or amine forms under standard conditions.

Tautomeric Behavior and Electronic Structure Analysis

1,2,4-Oxadiazoles generally exhibit limited tautomerism due to aromatic stabilization. However, substituents like chloromethyl and benzyloxy may influence electron distribution:

  • Resonance effects : The oxadiazole ring participates in conjugation with the phenyl groups, delocalizing π-electrons. Computational studies (DFT) show a planar geometry with bond alternation consistent with aromaticity.
  • Electrostatic potential maps : The chloromethyl group withdraws electrons via inductive effects, increasing the electrophilicity of the oxadiazole ring.
  • Frontier orbitals : HOMO density localizes on the oxadiazole and chlorobenzyl groups, while the LUMO resides on the electron-deficient chloromethyl moiety.

The compound’s electronic structure favors reactivity at the chloromethyl site, making it a candidate for nucleophilic substitution reactions.

Properties

IUPAC Name

5-(chloromethyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2/c17-9-15-19-16(20-22-15)12-3-7-14(8-4-12)21-10-11-1-5-13(18)6-2-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXINYPZWYBYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NOC(=N3)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381900
Record name 5-(Chloromethyl)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286841-02-9
Record name 5-(Chloromethyl)-3-{4-[(4-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The foundational strategy for 1,2,4-oxadiazole synthesis involves the cyclocondensation of amidoximes with carboxylic acid derivatives. For 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole, this method requires 4-[(4-chlorobenzyl)oxy]benzamidoxime as the amidoxime precursor and chloroacetic acid derivatives (e.g., chloroacetyl chloride) as the acylating agent.

Procedure :

  • Synthesis of 4-[(4-Chlorobenzyl)oxy]benzamidoxime :
    • 4-Hydroxybenzaldehyde is reacted with hydroxylamine hydrochloride to form 4-hydroxybenzamidoxime.
    • Etherification with 4-chlorobenzyl chloride under basic conditions (K₂CO₃, DMF, 60°C, 6 h) introduces the (4-chlorobenzyl)oxy group.
  • Cyclization with Chloroacetyl Chloride :
    • The amidoxime is treated with chloroacetyl chloride in dichloromethane (DCM) at 0–20°C in the presence of triethylamine (TEA) as a base.
    • Subsequent reflux in toluene (12 h) drives cyclization, yielding the target compound.

Yield : 70–85% after purification by column chromatography.
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Limitations : Multi-step synthesis of amidoxime precursors and prolonged reaction times.

One-Pot Synthesis in Superbase Media

NaOH/DMSO-Mediated Cyclization at Ambient Temperature

A streamlined one-pot method developed by Baykov et al. enables 1,2,4-oxadiazole formation at room temperature using a superbase system (NaOH/DMSO).

Procedure :

  • Direct Reaction of Amidoxime and Chloroacetic Acid Ethyl Ester :
    • 4-[(4-Chlorobenzyl)oxy]benzamidoxime is combined with ethyl chloroacetate in DMSO containing NaOH.
    • The mixture is stirred at 25°C for 12–24 h, followed by aqueous work-up and extraction.

Yield : 60–75% (moderate yields due to steric hindrance from the bulky benzyl group).
Advantages : Avoids isolation of intermediates and reduces solvent waste.
Limitations : Sensitivity to moisture and competing side reactions with electron-deficient esters.

Vilsmeier Reagent-Assisted Activation

Carboxylic Acid Activation for Enhanced Reactivity

Zarei et al. demonstrated that Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids, enabling efficient cyclization with amidoximes.

Procedure :

  • In Situ Generation of Acyl Chloride :
    • Chloroacetic acid is treated with Vilsmeier reagent to form the reactive acyl chloride intermediate.
    • 4-[(4-Chlorobenzyl)oxy]benzamidoxime is added, and the mixture is stirred at 50°C for 2 h.

Yield : 80–90% with high purity.
Advantages : Rapid reaction kinetics and excellent functional group tolerance.
Limitations : Requires careful handling of corrosive reagents and anhydrous conditions.

Comparative Analysis of Methods

Method Conditions Yield (%) Time (h) Key Advantages Limitations
Classical Cyclization Reflux in toluene 70–85 12–24 High regioselectivity Multi-step, long duration
NaOH/DMSO One-Pot RT, DMSO 60–75 12–24 Simplified workflow Moderate yields, moisture-sensitive
Vilsmeier Activation 50°C, anhydrous 80–90 2 High efficiency Corrosive reagents
Mechanochemical Solvent-free, ball milling ~85* 0.5–1 Eco-friendly, rapid Experimental, untested for target

*Theoretical projection based on analogous reactions.

Reaction Optimization and Challenges

Steric and Electronic Effects

The 4-[(4-chlorobenzyl)oxy]phenyl group introduces steric hindrance, slowing nucleophilic attack during cyclization. Electron-withdrawing chloro substituents further reduce amidoxime reactivity, necessitating elevated temperatures or strong bases.

Purification Considerations

Chromatographic purification is often required due to by-products like unreacted amidoxime or over-acylated intermediates. Recrystallization from ethanol/water mixtures improves purity but may reduce yields.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chlorobenzyl and oxadiazole moieties.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Formation of substituted oxadiazoles with various functional groups.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a series of new 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds with similar structural features to 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole demonstrated significant activity against several microbial strains .

Case Study: Antimicrobial Efficacy

  • Study Design : Synthesis of oxadiazole derivatives followed by antimicrobial screening.
  • Results : Certain derivatives exhibited notable inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
  • : The structural characteristics of oxadiazoles contribute significantly to their antimicrobial properties.

Anticancer Applications

The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

  • Study Design : Synthesis of new 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was performed, followed by biological evaluation against multiple cancer cell lines.
  • Results : One compound demonstrated significant anticancer activity against several cell lines (e.g., SNB-19 and NCI-H460), with promising results in molecular docking studies indicating efficient binding to tubulin .
  • : The oxadiazole core enhances the cytotoxic effects against cancer cells.

Anti-Diabetic Applications

The anti-diabetic properties of oxadiazole derivatives are also being explored. Studies have indicated that certain compounds can significantly lower glucose levels in diabetic models.

Case Study: Anti-Diabetic Activity

  • Study Design : Evaluation of newly synthesized oxadiazoles in a genetically modified diabetic model (Drosophila melanogaster).
  • Results : Compounds showed a marked decrease in glucose levels compared to controls, indicating potential as anti-diabetic agents .
  • : Oxadiazoles could serve as candidates for developing new diabetes treatments.

Comparative Data Table

Application AreaCompound TypeActivityModel Used
Antimicrobial1,3,4-Oxadiazole DerivativesSignificant antibacterial and antifungal activityIn vitro microbial strains
Anticancer4-Chloro-2-Amino Phenol AnaloguesHigh cytotoxicity against cancer cell linesVarious cancer cell lines
Anti-DiabeticOxadiazole DerivativesReduced glucose levelsDrosophila melanogaster

Mechanism of Action

The mechanism of action of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, reactivity, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents (Position 3 and 5) Molecular Formula Key Properties Reference
Target Compound 3: 4-[(4-Chlorobenzyl)oxy]phenyl; 5: Chloromethyl C₁₇H₁₂Cl₂N₂O₂ High lipophilicity (LogP ~3.5); reactive chloromethyl group
PI-20159 3: 3,5-Dimethylisoxazol-4-yl; 5: Chloromethyl C₈H₈ClN₃O₂ Enhanced metabolic stability; lower LogP (~2.8) due to isoxazole ring
PI-20162 3: 2-Methoxyphenyl; 5: Chloromethyl C₁₀H₉ClN₂O₂ Electron-donating methoxy group increases ring reactivity
3-(Chloromethyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole 3: Thiophen-3-yl; 5: Chloromethyl C₇H₅ClN₂OS Sulfur atom enhances π-π stacking; moderate antibacterial activity (MIC: 16 µg/mL)
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 3: 4-Chlorophenyl; 5: Triazolylsulfanylmethyl C₁₁H₈ClN₅OS Triazole moiety improves hydrogen bonding; antifungal activity (MIC: 8 µg/mL)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorobenzyloxy group is electron-withdrawing, reducing electron density on the oxadiazole ring compared to PI-20162’s methoxy group. This affects reactivity in nucleophilic substitutions .
  • Bioactivity : Thiophene- and triazole-containing analogs exhibit stronger antimicrobial activity, likely due to improved target binding via sulfur or nitrogen interactions .

Biological Activity

The compound 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole (CAS Number: 286841-02-9) is a derivative of the 1,2,4-oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 335.185 g/mol
  • Density : 1.349 g/cm³
  • Boiling Point : 484.3 °C at 760 mmHg

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer effects. The compound has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)5.0
MCF7 (Breast cancer)8.0
A549 (Lung cancer)6.5
PC3 (Prostate cancer)7.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study indicated that derivative compounds with similar structures showed GI50 values below 10 µM against multiple cancer types, suggesting potent anticancer properties across a range of malignancies .

Antimicrobial Activity

The oxadiazole scaffold is known for its broad-spectrum antimicrobial activity. The compound has shown effectiveness against various bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus1.0
Escherichia coli2.0
Mycobacterium tuberculosis0.5

These findings indicate that the compound can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies have shown that similar oxadiazole derivatives can reduce inflammation markers in vitro:

  • Cytokine Inhibition : Significant reduction in IL-6 and TNF-alpha levels was observed in treated cell cultures.
  • In Vivo Studies : Animal models demonstrated decreased paw edema after administration of oxadiazole derivatives, indicating potential for treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazoles in drug discovery:

  • Novel Derivatives : A study synthesized various oxadiazole derivatives and tested their cytotoxicity against cancer cell lines, finding some compounds to have IC50 values significantly lower than established chemotherapeutics like erlotinib .
  • Mechanism-Based Approaches : Research into the mechanisms by which these compounds exert their effects has revealed interactions with key cellular pathways involved in cancer progression and inflammation .
  • Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to targets such as EGFR and COX enzymes, which are crucial in cancer and inflammation pathways .

Q & A

Q. What are the key synthetic routes for 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield improvement?

Answer: Synthesis typically involves cyclocondensation of substituted precursors. A validated method includes:

  • Reacting 4-[(4-chlorobenzyl)oxy]benzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate.
  • Cyclization with chloromethyl precursors (e.g., chloroacetonitrile) under reflux in ethanol with glacial acetic acid as a catalyst . Optimization strategies:
  • Extend reaction time beyond 4 hours for complete cyclization.
  • Use anhydrous ethanol to minimize hydrolysis side reactions.
  • Purify via slow solvent evaporation under reduced pressure to enhance crystal yield.
  • Temperature control (±2°C during reflux) improves reproducibility by 15–20% .

Table 1: Key Reaction Parameters

StepConditionsYield Improvement Tips
Oxime formationEthanol, 70°C, 6 hoursUse excess NH₂OH·HCl (1.2 eq)
CyclizationGlacial AcOH, reflux, 4–6 hoursAnhydrous solvent, N₂ atmosphere
PurificationReduced pressure evaporationSlow cooling to 4°C

Q. Which spectroscopic techniques are most effective for characterizing the chloromethyl and oxadiazole moieties?

Answer: A multi-technique approach is essential:

  • ¹H NMR: Chloromethyl protons appear as a singlet at δ 4.5–5.0 ppm; oxadiazole aromatic protons resonate at δ 8.0–8.5 ppm .
  • HRMS: Exact mass analysis (calculated for C₁₇H₁₃Cl₂N₂O₂: [M+H]⁺ 347.0354) confirms molecular integrity. Chlorine isotopic patterns (3:1 for ³⁵Cl/³⁷Cl) validate the chloromethyl group .
  • IR Spectroscopy: C=N stretch (oxadiazole) at 1610–1650 cm⁻¹; C-Cl stretches at 750–800 cm⁻¹ .

Q. What are the optimal storage conditions to maintain chemical stability?

Answer: Stability is highly solvent- and temperature-dependent:

  • Solid state: Store at -20°C under argon in amber vials. Degradation <5% over 6 months when desiccated .
  • Solution phase: Rapid decomposition occurs in aqueous media (30% degradation in 24 hours at pH 7.4). Use freshly prepared DMSO stocks (<0.1% v/v) for biological assays .

Advanced Research Questions

Q. How do substituent variations on the benzyloxy and chloromethyl groups affect pharmacological activity?

Answer: Systematic modifications reveal:

  • Benzyl para position: Electron-withdrawing groups (e.g., -NO₂) enhance target binding affinity by 2–3 fold .
  • Chloromethyl group: Bulky substituents (e.g., -CF₃) reduce logP from 3.1 to 2.4, decreasing membrane permeability .
  • Hybrid derivatives: Fluorinated benzyl groups improve metabolic stability (hepatic t₁/₂ increased from 1.2 to 4.7 hours) .

Table 2: Substituent Impact on Bioactivity

Substituent PositionGroupΔpIC₅₀logP Change
Benzyl para-NO₂+0.45+0.2
Chloromethyl-CF₃-0.12-0.7
Benzyl meta-OCH₃+0.18-0.3

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardization: Use ATCC-validated cell lines with consistent passage numbers.
  • Solvent control: Limit DMSO to <0.1% to avoid cytotoxicity artifacts.
  • Dose-response curves: Include ≥8 concentration points for robust IC₅₀ determination.
  • Serum content: Differences in FBS (5% vs. 10%) alter potency measurements by 3–5 fold .

Q. What analytical methods are recommended for identifying phase I metabolites?

Answer: LC-MS/MS workflows:

  • Chromatography: HILIC column (ACQUITY BEH Amide) with 0.1% formic acid in water/acetonitrile.
  • Detection: Full-scan HRMS at 70,000 resolution; data-dependent MS² on [M+H]⁺ ions. Key metabolic transformations:
  • Hydroxylation at chloromethyl (m/z +15.9949).
  • O-debenzylation to phenolic metabolites (m/z -120.0575) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-5-(chloromethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.